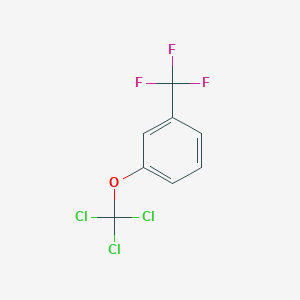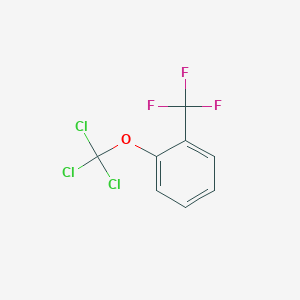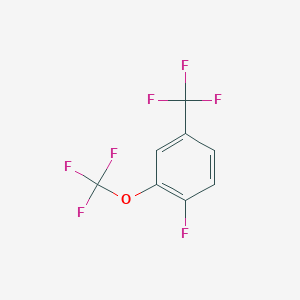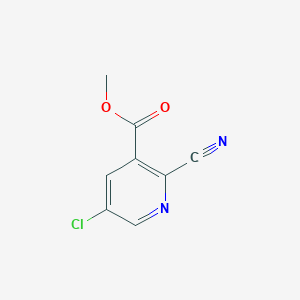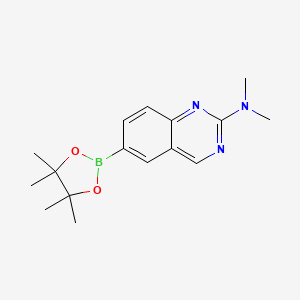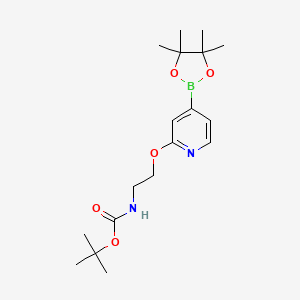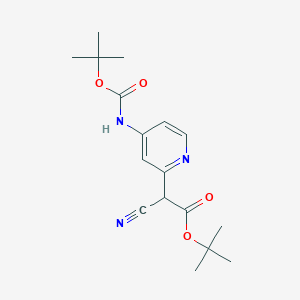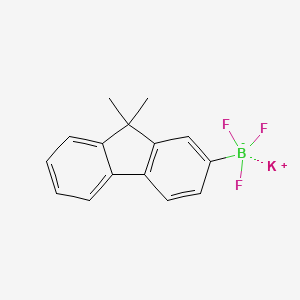
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Descripción general
Descripción
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
-
Preparation of C9-Substituted Fluorenes
- Field : Organic Chemistry
- Application : Potassium derivatives of fluorene, such as 9-Fluorenylpotassium and 9,9-fluorenyldipotassium, have been used as intermediates in the preparation of C9-substituted fluorenes .
- Method : These organometallic compounds are prepared from the reaction of potassium metal with fluorene in dioxane. Upon reaction with alkyl and aralkyl halides, they yield 9-substituted fluorenes .
- Results : The preparation method provides a direct and relatively simple way to prepare C9-mono- and C9-di-substituted fluorenes .
-
Use in Organic Semiconducting Polymers
- Field : Material Science
- Application : Derivatives of fluorene, such as 2,7-Dibromo-9,9-dimethyl-9H-fluorene, are precursors to a number of organic semiconducting polymers .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These polymers are used in Organic Photovoltaics (OPV) and as hole transport materials for Organic Light Emitting Diodes (OLED) devices .
- Synthesis of OLED Material Intermediate
- Field : Chemical Display Material Synthesis
- Application : A novel synthesis process of an OLED material intermediate, specifically a novel synthesis method of 9, 9-dimethylfluorene .
- Method : The method involves taking dimethyl carbonate as a methylating agent under the condition of alkaline substances, and reacting with fluorene in an organic solvent system within a certain temperature range to prepare the 9, 9-dimethylfluorene .
- Results : The method uses dimethyl carbonate as a methylating agent, so that the reaction process is stabilized, and the economy is greatly improved . The use of dimethyl carbonate avoids the use of low-boiling-point hypertoxic such as methyl iodide, methyl bromide and the like, is environment-friendly, and the generated wastewater has single component and is convenient to treat .
- Synthesis of Organic Electroluminescent Material Intermediate
- Field : Organic Electroluminescent Material Synthesis
- Application : 9, 9-dimethyl fluorene is an organic electroluminescent material intermediate . Organic electroluminescent materials have been developed over decades and have made great progress .
- Method : A novel method for synthesizing 9, 9-dimethylfluorene is characterized in that dimethyl carbonate is used as a methylating agent to react with fluorene in an organic solvent system at a certain temperature range under the condition of alkaline substances to prepare the 9, 9-dimethylfluorene .
- Results : The method uses dimethyl carbonate as a methylating agent, so that the reaction process is stabilized, and the economy is greatly improved . The use of dimethyl carbonate avoids the use of low-boiling-point hypertoxic such as methyl iodide, methyl bromide and the like, is environment-friendly, and the generated wastewater has single component and is convenient to treat .
Safety And Hazards
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYHVOQTJBSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
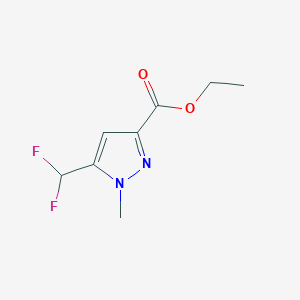

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)
